![molecular formula C11H17NO B2443546 {2-[(Propan-2-yloxy)methyl]phenyl}methanamine CAS No. 28837-93-6](/img/structure/B2443546.png)
{2-[(Propan-2-yloxy)methyl]phenyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{2-[(Propan-2-yloxy)methyl]phenyl}methanamine” is a chemical compound with the CAS Number: 28837-93-6 . It has a molecular weight of 179.26 and its IUPAC name is 2-(isopropoxymethyl)benzylamine .
Molecular Structure Analysis
The InChI code for “{2-[(Propan-2-yloxy)methyl]phenyl}methanamine” is 1S/C11H17NO/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-6,9H,7-8,12H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“{2-[(Propan-2-yloxy)methyl]phenyl}methanamine” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity
Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been synthesized and explored for their photocytotoxic properties. These complexes exhibit remarkable photocytotoxicity under red light, providing a potential avenue for targeted cancer therapy. The ability of these complexes to generate reactive oxygen species and interact with DNA highlights their potential in medical imaging and as therapeutic agents (Basu et al., 2014).
Anticancer Agents through SIRT1 Inhibition
Derivatives of the compound have shown potent growth inhibitory action against human cancer cell lines. The synthesis and characterization of novel indole-based molecules, incorporating elements of the target compound's structure, have led to the identification of potential anticancer leads. These molecules inhibit the deacetylation activity of SIRT1 enzyme, suggesting a new approach to treat prostatic hyperplasia (Panathur et al., 2013).
Catalytic Applications of Pincer Palladacycles
The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into unsymmetrical NCN′ pincer palladacycles for catalytic applications underscores the compound's versatility in organic synthesis. These catalysts have shown good activity and selectivity in various reactions, highlighting their potential in the development of new synthetic methodologies (Roffe et al., 2016).
Enhanced Cellular Uptake and Photocytotoxicity
Research into Iron(III) complexes of Schiff bases derived from the target compound has shown enhanced cellular uptake and remarkable photocytotoxicity. This research points towards the compound's applicability in developing new therapeutic agents that can be selectively taken up by cancer cells, providing a pathway for the targeted treatment of cancer (Basu et al., 2015).
Antimicrobial Activities of Schiff Bases
The synthesis of Schiff bases involving the target compound or its derivatives has demonstrated potential antimicrobial activities. These compounds offer a new direction for the development of antimicrobial agents, showcasing the compound's utility in addressing bacterial and fungal infections (Thomas et al., 2010).
Safety and Hazards
The safety information for “{2-[(Propan-2-yloxy)methyl]phenyl}methanamine” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
[2-(propan-2-yloxymethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-6,9H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGPYNYIKTWLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(Propan-2-yloxy)methyl]phenyl}methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2443463.png)
![N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2443464.png)
![(E)-3-(4-chlorophenyl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2443466.png)
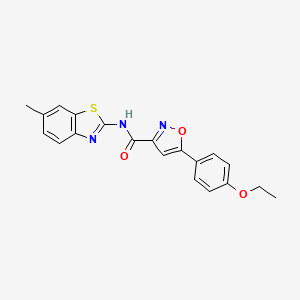
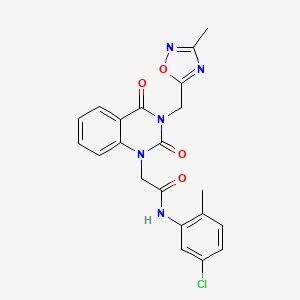
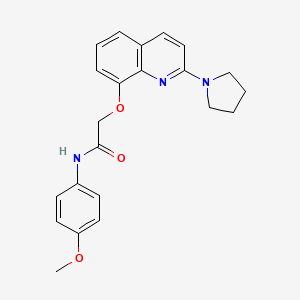

![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2443476.png)

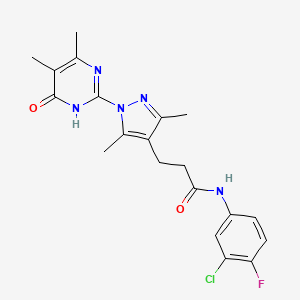
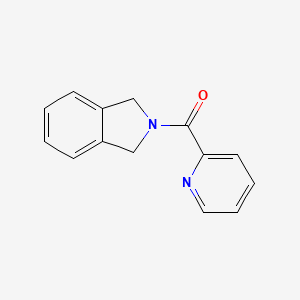

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443485.png)